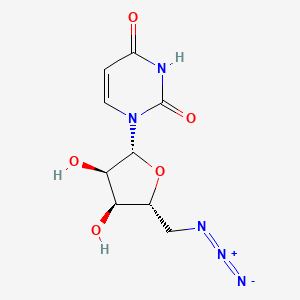

5'-Azido-5'-deoxyuridine

Descripción

Context within Modified Nucleoside Analogues for Biochemical Investigation

The field of medicinal and bioorganic chemistry heavily relies on the synthesis and application of modified nucleoside analogues. chemicalbook.com These compounds, which are structural mimics of natural nucleosides, often feature strategic alterations to the sugar, nucleobase, or the phosphate (B84403) backbone. nih.govbiosynth.com Such modifications are designed to change the molecule's properties to achieve specific goals, such as enhancing metabolic stability, altering enzyme interactions, or introducing new functionalities. biosynth.com

5'-Azido-5'-deoxyuridine fits within this class as a sugar-modified analogue. The introduction of the 5'-azido group is a pivotal modification that makes the nucleoside a prime substrate for bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". chemicalbook.commdpi.comnih.gov This reactivity allows for the precise and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the nucleoside. When incorporated into nucleic acids, it enables researchers to label and visualize DNA and RNA for various investigative purposes. jenabioscience.comnih.gov Furthermore, it has been identified as a substrate for enzymes like uridine-cytidine kinase, allowing it to participate in cellular metabolic pathways.

Fundamental Significance as a Chemical Probe and Synthetic Intermediate

The utility of this compound in research is broadly categorized by its function as both a chemical probe to interrogate biological systems and as an intermediate for the synthesis of other complex molecules.

As a Chemical Probe: The azide (B81097) group is the key to its function as a probe. It is relatively stable and non-reactive within the physiological environment of a cell but can be specifically triggered to react under certain conditions. chemicalbook.com This has led to two major applications:

Photoaffinity Labeling: The azide group can be converted into a highly reactive nitrene species upon exposure to UV light. If the azido-nucleoside has been incorporated into a cell's DNA, this light-induced activation can cause the nitrene to form a covalent bond with any nearby molecules, typically DNA-binding proteins. This process, known as photoaffinity labeling, is a powerful technique used to identify and study the specific proteins that interact with a particular DNA sequence. nih.govacs.org

Click Chemistry Labeling: As mentioned, the azide serves as a chemical "handle" for click chemistry reactions. biocat.com Researchers can introduce this compound into cells, where it is incorporated into newly synthesized DNA. Subsequently, a reporter molecule (e.g., a fluorescent dye) attached to an alkyne group can be introduced. The ensuing click reaction "clicks" the dye onto the DNA, allowing for sensitive and specific detection and imaging of DNA replication in living cells. nih.govbiocat.com

As a Synthetic Intermediate: Beyond its direct use as a probe, this compound is a valuable precursor in multi-step chemical syntheses. chemicalbook.com

Synthesis of Aminonucleosides: The azide group can be readily and cleanly reduced to a primary amine (-NH₂) through reactions like the Staudinger ligation. chemicalbook.com This produces 5'-amino-5'-deoxyuridine, another important modified nucleoside with its own unique applications in the synthesis of novel biopolymers and therapeutic candidates.

Oligonucleotide Synthesis: It serves as a key starting material for the creation of heavily modified oligonucleotides. These synthetic nucleic acid strands may feature unnatural backbones, such as guanidine-linked structures or P3'→N5' phosphoramidates, which are investigated for their potential as therapeutic agents (e.g., antisense therapy). chemicalbook.com

Historical Development and Evolution of Research Applications

The exploration of nucleoside analogues for therapeutic purposes, particularly as antiviral and anticancer agents, has a long history. nih.gov The groundbreaking success of azido-containing compounds like Zidovudine (AZT) for treating HIV spurred broader interest in the synthesis and properties of other azido-nucleosides.

Early research into 5'-azido modified uridines dates back to at least the mid-1970s. A 1976 study, for instance, described the synthesis of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and evaluated its biological activities, demonstrating an early interest in how the 5'-azido modification would influence the compound's function. By the mid-1980s, the potential of azido-nucleosides as biochemical tools was becoming apparent. A 1986 study detailed the synthesis of 5-azido-2'-deoxyuridine 5'-triphosphate and its use in creating photoactive DNA to study the interactions of the lac repressor protein, establishing its early use as a photoaffinity probe. nih.gov

A paradigm shift in the application of this compound occurred with the development of click chemistry in the early 2000s. This powerful and versatile chemical ligation strategy unlocked the full potential of the azide group. mdpi.comnih.gov The focus of research evolved from using the compound primarily as a structural analogue or a photo-probe to employing it as a modular connector for bioconjugation. This evolution has led to its current widespread use in sophisticated applications such as high-resolution imaging of cellular processes, the construction of novel biomaterials, the development of advanced biosensors, and the synthesis of Xeno Nucleic Acids (XNAs). biocat.com Modern synthetic chemistry continues to provide more efficient, one-pot methods for its production, making this versatile compound more accessible for a wide range of research endeavors. chemicalbook.com

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 39483-48-2 | |

| Molecular Formula | C₉H₁₁N₅O₅ | chemicalbook.com |

| Molecular Weight | 269.21 g/mol | chemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2'-deoxyuridine |

| 3'-azido-3'-deoxythymidine (AZT, Zidovudine) |

| 5'-amino-5'-deoxyuridine |

| This compound |

| 5-azido-2'-deoxyuridine 5'-triphosphate |

| 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine |

| Uridine (B1682114) |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11N5O5 |

|---|---|

Peso molecular |

269.21 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

ZXEWVLLJHQSJOW-XVFCMESISA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |

Origen del producto |

United States |

Synthetic Methodologies for 5 Azido 5 Deoxyuridine and Its Derivatives

Regioselective Azidation Strategies

Regioselective azidation of the 5'-hydroxyl group of uridine (B1682114) nucleosides is the cornerstone for producing 5'-azido-5'-deoxyuridine. The choice of synthetic route often depends on the desired yield, scalability, and the availability of starting materials.

A highly tractable and efficient one-pot synthesis for 5'-azido-5'-deoxyribonucleosides has been developed, offering a significant improvement over more complex, multi-step methods. researchgate.netmdpi.comnih.gov This methodology is based on the Appel reaction, where a primary alcohol is converted to an azide (B81097). researchgate.net The procedure typically involves treating a protected or unprotected nucleoside in an anhydrous solvent like dimethylformamide (DMF) with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and an azide salt, such as sodium azide (NaN₃). mdpi.com

The reaction proceeds by the formation of an intermediate phosphonium (B103445) salt from the 5'-hydroxyl group of the nucleoside, which is then displaced by the azide ion in a nucleophilic substitution reaction. researchgate.net Heating the reaction mixture to around 90 °C generally provides the desired 5'-azido product in high yields. mdpi.com This one-pot approach is advantageous as it avoids the isolation of intermediates and simplifies the purification process. researchgate.net The method has been successfully applied to various ribonucleosides, including uridine, adenosine, cytidine, and guanosine, demonstrating its broad applicability. researchgate.netmdpi.comnih.gov

| Parameter | Description | Reference |

| Starting Material | 2',3'-O-isopropylidene-uridine | mdpi.com |

| Reagents | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Sodium azide (NaN₃) | mdpi.com |

| Solvent | Anhydrous Dimethylformamide (DMF) | mdpi.com |

| Conditions | Heat at 90 °C for 24 hours under N₂ | mdpi.com |

| Outcome | High yield synthesis of 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine | researchgate.netmdpi.com |

An alternative and highly efficient route to 5-azido-2'-deoxyuridine starts from the commercially available 5-bromo-2'-deoxyuridine (B1667946). sigmaaldrich.comresearchgate.netnih.gov This approach was developed to circumvent the often inefficient and tedious preparation involving a 5-nitro intermediate. sigmaaldrich.comresearchgate.netnih.gov The synthetic strategy utilizes a benzylamination reduction sequence. sigmaaldrich.comnih.gov This method is reported to produce the target 5-azido-2'-deoxyuridine photolabel in three steps with quantitative yields. sigmaaldrich.comnih.gov

Another related method involves the synthesis of 5-(azidomethyl)-2'-deoxyuridine starting from 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov A more selective variation of this synthesis begins with the formation of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, followed by the displacement of the bromine atom with lithium azide and subsequent deacetylation to yield the final product. nih.gov

Historically, a common method for synthesizing 5-azido-2'-deoxyuridine involved a multi-step process starting with the nitration of a deoxyuridine compound. google.com This pathway, while effective, is often considered less efficient than newer methods. sigmaaldrich.comresearchgate.net The synthesis begins with the reaction of a 5'-deoxyuridine (B26244) compound, such as 2'-deoxyuridine-5'-monophosphate (dUMP), with a nitrating agent like nitrosonium tetrafluoroborate (B81430) to produce the 5-nitro-deoxyuridine intermediate. google.comkisti.re.kr

The 5-nitro compound is then reduced to a 5-amino-deoxyuridine derivative, typically using metallic zinc. google.com The resulting 5-amino compound is subsequently acidified and diazotized with nitrous acid (generated from sodium nitrite). google.com The unstable diazonium salt is immediately reacted with sodium azide to yield the final 5-azido-deoxyuridine product in high yield. google.com

| Step | Precursor | Reagents | Product | Reference |

| 1. Nitration | 5'-deoxyuridine compound | Nitrosonium tetrafluoroborate | 5-nitro-deoxyuridine compound | google.com |

| 2. Reduction | 5-nitro-deoxyuridine compound | Metallic Zinc | 5-amino-deoxyuridine compound | google.com |

| 3. Diazotization | 5-amino-deoxyuridine compound | Sodium nitrite, Acid | 5-diazo-deoxyuridine compound | google.com |

| 4. Azidation | 5-diazo-deoxyuridine compound | Sodium azide | 5-azido-deoxyuridine compound | google.com |

Stereochemical Considerations in this compound Synthesis

In the synthesis of this compound, the primary stereochemical consideration is the retention of the β-anomeric configuration at the C1' position of the deoxyribose sugar. The synthetic methods described, such as the one-pot Appel-type reaction or conversions from halogenated precursors, are designed to be regioselective for the 5'-position, leaving the stereochemistry at C1' and other chiral centers of the sugar moiety (C3' and C4') unaffected. The conversion of the 5'-hydroxyl group, which is a primary alcohol and thus achiral, to a 5'-azido group proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism inherently involves an inversion of configuration at the reaction center. However, since the C5' carbon is not a stereocenter in either the starting material or the product, this inversion has no stereochemical consequence for the molecule as a whole. The crucial aspect is the selective functionalization of the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group, which is readily achieved under these reaction conditions.

Preparation of Phosphorylated Derivatives

The phosphorylated forms of this compound are of significant interest, particularly as photoactive nucleotide analogs for studying DNA and RNA processes.

The synthesis of 5-azido-2'-deoxyuridine-5'-monophosphate (5-N₃-dUMP) is achieved through a multi-step process starting from 2'-deoxyuridine-5'-monophosphate (dUMP). google.comkisti.re.kr This process mirrors the synthesis of the nucleoside via nitro and amino intermediates.

The key steps are:

Nitration: dUMP is nitrated using nitrosonium tetrafluoroborate in an anhydrous solvent like DMF, which yields 5-nitro-2'-deoxyuridine-5'-monophosphate (5-NO₂-dUMP) with high efficiency. google.comkisti.re.kr

Reduction: The 5-nitro group is then reduced to an amino group using zinc dust in the presence of acid, producing 5-amino-2'-deoxyuridine-5'-monophosphate (5-NH₂-dUMP). google.comkisti.re.kr

Diazotization and Azidation: The 5-amino derivative is diazotized with nitrous acid, and the resulting diazonium salt is immediately treated with sodium azide to form 5-N₃-dUMP. google.com

This monophosphate can be further phosphorylated to produce the corresponding triphosphate, 5-azido-2'-deoxyuridine-5'-triphosphate (5-N₃dUTP), a valuable tool for synthesizing photoactive DNA. google.comnih.gov

Synthesis of 5'-Azido-2'-deoxyuridine-5'-triphosphate

The synthesis of 5'-azido-2'-deoxyuridine-5'-triphosphate (5-N3dUTP) is a multi-step process that begins with the precursor 2'-deoxyuridine-5'-monophosphate (dUMP). acs.orggoogle.com This photoactive nucleotide analogue of deoxyuridine triphosphate (dUTP) is of significant interest for its applications in molecular biology, particularly as a tool for photoaffinity labeling and for creating light-sensitive DNA. acs.orgnih.govnih.gov

A pivotal reaction in this sequence is the nitration of dUMP. acs.org This is achieved with high efficiency using nitrosonium tetrafluoroborate in anhydrous dimethylformamide (DMF). acs.orggoogle.com The subsequent reduction of the resulting 5-nitro-dUMP is carried out using metallic zinc. google.com The formed 5-amino-dUMP then undergoes diazotization, and the introduction of the azide group is accomplished by reacting the diazonium salt with sodium azide. acs.orggoogle.com The final step to obtain the triphosphate is a chemical coupling of pyrophosphate to the 5-azido-2'-deoxyuridine-5'-monophosphate (5-N3dUMP). acs.org

The following table summarizes the key steps and reagents involved in the synthesis of 5-N3dUTP from dUMP.

| Step | Starting Material | Reagents | Product | Yield |

| Nitration | 2'-deoxyuridine-5'-monophosphate (dUMP) | Nitrosonium tetrafluoroborate, anhydrous dimethylformamide | 5-nitro-2'-deoxyuridine-5'-monophosphate (5-NO2-dUMP) | 98% acs.org |

| Reduction | 5-nitro-2'-deoxyuridine-5'-monophosphate (5-NO2-dUMP) | Zinc, HCl | 5-amino-2'-deoxyuridine-5'-monophosphate (5-NH2dUMP) | - |

| Diazotization & Azidation | 5-amino-2'-deoxyuridine-5'-monophosphate (5-NH2dUMP) | HNO2, NaN3 | 5-azido-2'-deoxyuridine-5'-monophosphate (5-N3dUMP) | 80-90% from 5-NH2dUMP acs.org |

| Phosphorylation | 5-azido-2'-deoxyuridine-5'-monophosphate (5-N3dUMP) | Diphenylchlorophosphate, Pyrophosphate | 5-azido-2'-deoxyuridine-5'-triphosphate (5-N3dUTP) | - |

Detailed research findings indicate that the conditions for each step are optimized to maximize yield and purity. For instance, the nitration reaction is rapid, occurring within 5 minutes at 25 °C, and the use of short reaction times is crucial to prevent the formation of undesired byproducts. acs.org The resulting 5-N3dUMP is identified and characterized using various analytical techniques, including proton NMR, UV-Vis spectroscopy, and IR spectroscopy. acs.org

The conversion of the monophosphate to the triphosphate form is a critical final step. One reported method involves reacting the monophosphate with diphenylchlorophosphate to form an activated intermediate, which is then reacted with pyrophosphate to yield the target triphosphate. google.com The resulting 5-N3dUTP has been shown to be a substrate for E. coli DNA polymerase I, indicating its suitability for enzymatic incorporation into DNA. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies for 5 Azido 5 Deoxyuridine

Click Chemistry Applications of the Azide (B81097) Moiety

Click chemistry provides a powerful toolkit for the selective and efficient modification of 5'-Azido-5'-deoxyuridine. The azide group readily participates in cycloaddition reactions with alkynes, forming stable triazole linkages. This has been extensively exploited for the labeling and detection of nucleic acids.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under aqueous conditions. rsc.orgmdpi.com This reaction involves the coupling of an azide, such as the one present in this compound, with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.gov

The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. thermofisher.comnih.gov The use of ligands, for instance, Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA), helps to stabilize the Cu(I) oxidation state and improve reaction kinetics. nih.gov

This methodology has been widely applied for the bioconjugation of this compound and its derivatives to various molecules. mdpi.com For instance, it enables the attachment of fluorescent dyes, biotin (B1667282), or other reporter molecules to azido-modified nucleosides that have been incorporated into DNA or RNA. rsc.orgbiosynth.com This allows for the visualization and tracking of nucleic acids in cellular environments. rsc.org While highly effective, a notable drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells. nih.govthermofisher.com

A summary of key components in CuAAC reactions involving this compound is presented below:

| Component | Role | Common Examples |

| Azide Source | The nucleoside to be labeled | This compound |

| Alkyne Partner | The reporter or functional molecule | Fluorescent dyes with terminal alkynes, Biotin-alkyne |

| Copper(I) Catalyst | Facilitates the cycloaddition | Generated from CuSO₄ and Sodium Ascorbate |

| Ligand | Stabilizes the catalyst | Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Solvent | Reaction medium | Aqueous buffers (e.g., phosphate (B84403), HEPES) |

To circumvent the toxicity associated with the copper catalyst in CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful alternative for live-cell imaging and in vivo applications. rsc.orgnih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst. medchemexpress.comacs.org

The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures. acs.org this compound and its analogs can be efficiently labeled with cyclooctyne-derivatized probes. medchemexpress.com For example, 5-(azidomethyl)-2'-deoxyuridine (AmdU), a more stable analog of 5-azido-2'-deoxyuridine, has been successfully used for robust labeling of cellular DNA via SPAAC. rsc.orglumiprobe.com

While SPAAC offers the significant advantage of being copper-free, the kinetics are generally slower than CuAAC, and the bulky nature of the cyclooctyne reagents can sometimes pose steric challenges. rsc.orgacs.org

A comparison of CuAAC and SPAAC for labeling with this compound is provided below:

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (relies on ring strain) |

| Alkyne Reagent | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell imaging |

| Reaction Speed | Generally faster | Generally slower |

| Reagent Size | Smaller alkyne partners | Bulkier cyclooctyne partners |

The azide group of this compound serves as a versatile chemical handle for the covalent labeling of a wide range of biomolecules. medchemexpress.com The fundamental principle involves the metabolic or enzymatic incorporation of the azido-modified nucleoside into a target biomolecule, such as DNA or RNA. Following incorporation, the azide moiety is available for reaction with a probe molecule containing a complementary functional group, most commonly an alkyne for click chemistry. nih.gov

This two-step strategy allows for the specific attachment of various payloads, including:

Fluorophores: For visualization and imaging studies. nih.gov

Biotin: For affinity purification and detection. jenabioscience.com

Drug Molecules: For targeted delivery. nih.gov

Cross-linking agents: To study molecular interactions. nih.gov

The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for studies in living systems due to the absence of a toxic metal catalyst. rsc.org The stability of the azido-nucleoside is also a critical factor; for instance, 5-(azidomethyl)-2'-deoxyuridine (AmdU) exhibits greater stability in aqueous solution compared to 5-azido-2'-deoxyuridine, making it more suitable for metabolic labeling experiments. rsc.orgnih.gov

Intramolecular Thermal Reactions and Rearrangements

Beyond click chemistry, the azide functionality of this compound can undergo intramolecular thermal reactions, leading to significant structural rearrangements and the formation of novel heterocyclic systems. These reactions provide a pathway to unique nucleoside analogs that are not readily accessible through other synthetic routes.

Thermal treatment of this compound derivatives can initiate an intramolecular 1,3-dipolar cycloaddition between the azide group and the 5,6-double bond of the uracil (B121893) base. acs.org This reaction leads to the formation of a novel, substituted five-membered heterocycle fused to the pyrimidine (B1678525) ring. acs.orgacs.org The specific outcome of the reaction can be influenced by the protecting groups on the sugar moiety and the reaction conditions. acs.org

For instance, the thermal reaction of 1-(5'-azido-5'-deoxy-2',3'-O-isopropylidene-β-D-ribofuranosyl)uracil has been shown to yield a cycloadduct, which can be subsequently aromatized. acs.org These types of intramolecular reactions open up avenues for creating complex, polycyclic nucleoside analogs with potentially interesting biological activities.

Intramolecular thermal reactions of this compound derivatives have been demonstrated as a feasible route for the regio- and stereospecific synthesis of "reversed" nucleosides. acs.orgoup.com In these unique structures, the heterocyclic base is attached to the C5' position of the sugar, while another substituent is at the C1' position.

The thermal rearrangement proceeds in a way that the configuration at the anomeric carbon and other chiral centers of the sugar moiety is strictly retained. acs.org This stereospecificity is a key advantage of this synthetic strategy. The resulting reversed nucleosides, carrying a substituted five-membered heterocycle, represent a class of compounds with potential applications in medicinal chemistry and as probes for studying biological processes. acs.orgnii.ac.jp

Reduction of the Azide Functional Group (e.g., to 5'-Amino-5'-deoxyuridine via Staudinger reaction)

The 5'-azido group of this compound serves as a versatile precursor for the synthesis of other functionalized nucleosides, most notably its corresponding amine, 5'-Amino-5'-deoxyuridine. The reduction of the azide is a common derivatization strategy.

The Staudinger reaction, a mild method for converting azides to amines, is a frequently employed technique for this transformation. beilstein-journals.orgmdpi.com The reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). beilstein-journals.orgmdpi.com This intermediate is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide.

However, the application of the Staudinger ligation—a variation of the Staudinger reaction that forms an amide bond—to this compound has presented challenges. In attempts to couple coumarin (B35378) derivatives to the nucleoside, the desired amide products were formed in low yields (maximum 15%). beilstein-journals.org A significant byproduct of this reaction was identified as 5'-Amino-5'-deoxyuridine, indicating that the competing reduction pathway was prominent. beilstein-journals.org Research has suggested that using an excess of triphenylphosphine does not necessarily favor the formation of the 5'-aminonucleoside and can lead to a mixture of products, complicating purification. mdpi.com

While the direct reduction to 5'-Amino-5'-deoxyuridine is a primary application, the reactivity of the azide allows for its use as an intermediate in various bioconjugation techniques. nih.gov The reduction of related 5'-azido nucleoside analogs has been successfully performed to yield their 5'-amino counterparts, which have shown biological activities such as antiviral properties. nih.gov

Table 1: Staudinger Reaction of this compound

| Reactant | Reagent | Key Intermediate | Primary Product(s) | Reported Yields | Reference |

|---|---|---|---|---|---|

| This compound | Triphenylphosphine, Coumarin derivatives | Iminophosphorane | Coumarin-labeled nucleoside, 5'-Amino-5'-deoxyuridine | ≤15% (labeled nucleoside) | beilstein-journals.org |

| Azides (general) | Triphenylphosphine, Water | Iminophosphorane | Primary Amine, Triphenylphosphine oxide | Not specified | mdpi.com |

Photoactivation and Photochemical Properties

This compound and its derivatives, particularly 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), are valuable photoaffinity labeling reagents. nih.govnih.govnih.gov Their utility stems from the photochemical properties of the azido (B1232118) group, which can be activated by UV light to form a highly reactive species capable of forming covalent bonds with nearby molecules. nih.govnih.gov

Upon UV irradiation, the azido group loses a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.gov Studies on the photochemistry of 5-azido-2'-deoxyuridine in aqueous solution have shown that this nitrene can undergo an intramolecular rearrangement to form a pivotal azirene intermediate. nih.gov This strained three-membered ring is susceptible to nucleophilic attack at its C5 position. nih.gov This process can result in the formation of up to seven different products when the reaction is carried out in water. nih.gov

This photo-induced reactivity is the basis for its application in photoaffinity labeling, a technique used to identify and study the binding sites of DNA-binding proteins. nih.govnih.gov When 5-azido-deoxyuridine is incorporated into a DNA strand, it can be cross-linked to a target protein upon photoactivation. nih.gov For example, a DNA fragment containing 5-azidouracil was successfully cross-linked to the lac repressor protein, a process that was entirely dependent on UV light. nih.gov The triphosphate form, 5-N3dUTP, has been shown to be an effective photoaffinity labeling reagent for DNA polymerase I. nih.gov

Table 2: Photochemical Properties of 5-Azido-2'-deoxyuridine

| Property | Description | Mechanism | Application | Reference |

|---|---|---|---|---|

| Photoactivation | Becomes reactive upon exposure to UV light. | Formation of a nitrene intermediate, followed by rearrangement to an azirene. | Photoaffinity labeling | nih.gov |

| Cross-linking | Forms covalent bonds with nearby nucleophilic residues. | Nucleophilic addition to the azirene intermediate. | Cross-linking DNA to DNA-binding proteins (e.g., lac repressor). | nih.govnih.gov |

| Products | UV irradiation in water can produce up to seven distinct products. | Reaction of the azirene intermediate with water. | Not applicable | nih.gov |

Applications in Biochemical and Molecular Biology Research

Nucleic Acid Labeling and Imaging Techniques

5'-Azido-5'-deoxyuridine is a modified nucleoside that has found significant utility in the fields of biochemistry and molecular biology, particularly for the labeling and imaging of nucleic acids. Its chemical structure, featuring an azide (B81097) group, allows for bioorthogonal reactions, enabling researchers to tag and visualize DNA in a highly specific manner.

Enzymatic Incorporation into DNA (e.g., by DNA polymerase I)

A key advantage of this compound is its ability to be incorporated into newly synthesized DNA strands by cellular machinery. The triphosphate form of this analog, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), can serve as a substrate for DNA polymerases, such as Escherichia coli DNA polymerase I. nih.govnih.govpnas.org In the absence of ultraviolet light, this enzyme can utilize 5-N3dUTP in place of the natural nucleotide, deoxythymidine triphosphate (dTTP), to synthesize a photoactive complementary DNA strand. nih.govnih.govpnas.org This enzymatic incorporation is specific, as the polymerase will not substitute 5-N3dUTP for other deoxynucleoside triphosphates like dCTP. nih.govnih.gov Furthermore, if 5-N3dUTP is exposed to UV light before the addition of DNA polymerase I, its ability to be incorporated is abolished, highlighting the photoactive nature of the azido (B1232118) group. nih.govnih.gov

This enzymatic incorporation has been demonstrated in various systems. For instance, using a single-stranded DNA template from bacteriophage M13, researchers successfully synthesized a photoactive complementary strand using DNA polymerase I with 5-N3dUTP. nih.govnih.gov Similarly, a photoactive 26-base-pair lac operator was generated by incorporating 5-N3dUMP using DNA polymerase I with a synthetic template and primer. nih.govnih.gov The successful incorporation of these azido-modified nucleosides opens up possibilities for creating DNA with specific functionalities for further downstream applications.

Monitoring De Novo DNA Synthesis and Cell Proliferation

A significant application of this compound and its derivatives is the monitoring of de novo DNA synthesis, which serves as a direct measure of cell proliferation. medchemexpress.commdpi.comresearchgate.net Similar to the well-established thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), azido-modified nucleosides can be supplied to cells and will be incorporated into the DNA of cells undergoing the S phase of the cell cycle. researchgate.netgriffith.edu.au

One such analog, 5-(azidomethyl)-2'-deoxyuridine (AmdU), has been shown to be a stable and effective tool for labeling cellular DNA. acs.org Unlike some other azido-nucleosides that may be unstable in aqueous solutions, AmdU exhibits good stability and can be robustly incorporated into cellular DNA. acs.org Once incorporated, the azide group provides a chemical handle for detection. Through a process known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), fluorescently labeled alkyne-containing molecules can be covalently attached to the azido-modified DNA. medchemexpress.comacs.org This allows for the sensitive and specific visualization of newly synthesized DNA via fluorescence microscopy. acs.org

This method offers an alternative to the traditional BrdU-based detection, which often requires harsh DNA denaturation steps that can compromise cellular integrity. mdpi.comgriffith.edu.au The ability to directly label and visualize replicating DNA with high sensitivity and specificity makes azido-modified nucleosides valuable tools for studying cell cycle kinetics, assessing the proliferative capacity of normal and pathological cells, and investigating the dynamics of tissue growth and regeneration. mdpi.compnas.orgnih.gov

Visualization and Tracking of Genomic Processes

The ability to label newly synthesized DNA with this compound and its analogs provides a powerful method for visualizing and tracking various genomic processes in living cells and organisms. By introducing a fluorescent tag via click chemistry, researchers can follow the fate of newly replicated DNA, providing insights into DNA trafficking, localization, and dynamics. rsc.org

This technique has been successfully employed to study DNA replication in various model organisms. For example, it has been used to detect early stages of S phase and DNA synthesis associated with DNA repair and recombination. nih.gov Furthermore, the method has been applied to visualize viral DNA replication within host cells. By metabolically labeling viral genomes with ethynyl-containing nucleosides and subsequently tagging them with fluorescent azides, researchers have been able to track viral DNA trafficking at the single-molecule level using super-resolution microscopy. rsc.org

The versatility of this approach allows for the investigation of a wide range of genomic events. The ability to introduce functional groups to DNA through the azide handle opens up possibilities for studying DNA in its native cellular context with minimal perturbation. nih.gov

Molecular Probes for Biomolecular Interactions and Mechanisms

Beyond its use in labeling and imaging, this compound serves as a versatile molecular probe for investigating the intricate interactions between DNA and other biomolecules, as well as for dissecting the mechanisms of fundamental cellular processes.

Photoaffinity Labeling of DNA-Binding Proteins and Protein-Nucleic Acid Complexes

The azido group in this compound is photoactive, meaning it can be converted into a highly reactive nitrene upon exposure to ultraviolet (UV) light. nih.govnih.govpnas.org This property makes it an excellent tool for photoaffinity labeling, a technique used to identify and characterize molecules that bind to a specific region of DNA. nih.govnih.govpnas.org

When DNA containing 5-azidouracil is irradiated with UV light in the presence of a DNA-binding protein, the photogenerated nitrene can form a covalent crosslink with nearby amino acid residues of the protein. nih.govnih.gov This effectively captures the transient interaction between the DNA and the protein.

A classic example of this application is the study of the lac repressor protein binding to its operator DNA sequence. Researchers have enzymatically synthesized a photoactive lac operator containing 5-N3dUMP. nih.govnih.gov Upon UV irradiation, this photoactive DNA fragment successfully crosslinked to the lac repressor. nih.govnih.gov The specificity of this interaction was demonstrated by the significant reduction in crosslinking in the presence of isopropyl β-D-thiogalactoside (IPTG), a known inducer that causes the lac repressor to dissociate from the operator. nih.govnih.gov In contrast, no crosslinking was observed with a non-photoactive lac operator under the same conditions. nih.govnih.gov These findings highlight the potential of photoactivatable deoxyuridine analogs as powerful reagents for mapping the binding sites of proteins on DNA. nih.govnih.gov

Investigation of DNA and RNA Metabolism, including Replication, Transcription, and Translation

The ability to incorporate this compound and its analogs into nucleic acids provides a means to study the metabolic pathways of DNA and RNA. By tracing the incorporation and fate of these labeled nucleosides, researchers can gain insights into the complex processes of replication, transcription, and even translation.

The enzymatic incorporation of 5-N3dUTP by DNA polymerase I is a direct demonstration of its involvement in DNA replication processes. nih.govnih.gov The successful synthesis of a complementary DNA strand using this modified nucleotide indicates that it can be recognized and utilized by the replication machinery. nih.govnih.gov

Furthermore, the development of various azido-modified nucleosides allows for the study of different aspects of nucleic acid metabolism. For instance, 5'-azido-puromycin, an analog of the antibiotic puromycin, can be used to monitor protein synthesis. jenabioscience.com This cell-permeable compound incorporates into the C-terminus of translating polypeptide chains, leading to the termination of translation. jenabioscience.com The resulting truncated proteins, now labeled with an azide group, can be detected using click chemistry, providing a non-radioactive method to analyze newly synthesized proteins. jenabioscience.com

The study of how different azido-modified nucleosides are processed by cellular enzymes can also reveal important details about nucleotide metabolism. nih.gov By examining the effects of these analogs on macromolecular synthesis, researchers can identify potential inhibitors of enzymes involved in nucleotide biosynthesis. nih.gov

Rational Design and Synthesis of Modified Oligonucleotides

The ability to introduce specific modifications into oligonucleotides is crucial for developing novel therapeutic and diagnostic agents. This compound serves as a key building block in the creation of these custom nucleic acid molecules.

Precursor in the Synthesis of Guanidine-Linked Ribooligonucleotides

This compound is an important precursor in the synthesis of ribonucleic guanidine (B92328) (RNG), a type of modified oligonucleotide where the standard phosphodiester linkages are replaced with guanidinium (B1211019) linkages. mdpi.comresearchgate.net The synthesis involves the conversion of the 5'-azido group to a 5'-amino group, which can then be incorporated into the growing oligonucleotide chain. mdpi.com This modification imparts a positive charge to the backbone, which can enhance cellular uptake and binding affinity to target nucleic acids. mdpi.com A one-pot synthesis method has been developed for producing 5'-azidoribonucleosides, including the uridine (B1682114) derivative, providing an efficient route to these essential precursors. mdpi.comresearchgate.net

Intermediate for P3'→N5' Phosphoramidate (B1195095) Ribonucleotides

Another significant application of this compound is its role as an intermediate in the synthesis of P3'→N5' phosphoramidate ribonucleotides. mdpi.com In these modified nucleic acids, the phosphodiester bond is replaced by a phosphoramidate linkage between the 3'-hydroxyl group of one nucleotide and the 5'-amino group of the next. The 5'-azido group of this compound can be readily reduced to the required 5'-amino group, making it a valuable starting material for the solid-phase synthesis of these oligonucleotide analogues. mdpi.comresearchgate.net These phosphoramidate-containing oligonucleotides exhibit unique properties, including increased resistance to nuclease degradation and altered hybridization characteristics. researchgate.netnih.gov

Creation of Functionalized Nucleic Acid Constructs

The azide moiety in this compound provides a versatile chemical handle for the creation of functionalized nucleic acid constructs through "click chemistry". medchemexpress.com This highly efficient and specific reaction allows for the attachment of a wide variety of molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, to the oligonucleotide. This enables researchers to track the movement of nucleic acids within cells, study their interactions with other molecules, and develop novel diagnostic probes. The azide group can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com

Mechanistic Studies of Enzyme Inhibition and Interaction

Understanding how enzymes interact with their substrates and inhibitors is fundamental to drug design and the elucidation of biological pathways. This compound and its derivatives have proven to be valuable tools in these mechanistic studies.

Modulation of DNA Polymerase Activity

Research has shown that the triphosphate form of 5'-azido-2'-deoxyuridine (5-N3dUTP) can act as a substrate for E. coli DNA polymerase I. nih.govpnas.org This allows for the enzymatic incorporation of the photoactive azido-modified nucleotide into DNA strands. nih.govnih.gov The presence of the bulky azide group can modulate the activity of the polymerase, and in some cases, may act as a chain terminator, stalling further DNA synthesis. This property is being explored for its potential in antiviral and anticancer therapies. medchemexpress.com Furthermore, the ability to incorporate a photoactivatable group into DNA allows for photoaffinity labeling studies to identify and map the DNA binding sites of proteins. nih.govpnas.org

| Enzyme | Organism | Effect of 5-N3dUTP | Application |

| DNA Polymerase I | E. coli | Substrate | Synthesis of photoactive DNA nih.govpnas.org |

| DNA Polymerase | General | Potential for inhibition/chain termination | Antiviral/Anticancer research medchemexpress.com |

Influence on Viral Replication Mechanisms

Modified nucleosides have long been a cornerstone of antiviral therapy. While some 5'-azido-deoxyuridine analogs have shown limited direct antiviral activity, they serve as important intermediates in the synthesis of other antiviral compounds. nih.govnih.gov For instance, the reduction of 5'-azido-2',5'-dideoxyuridine (B8305447) derivatives can yield the corresponding 5'-amino compounds, which have demonstrated activity against viruses like herpes simplex virus. nih.gov The introduction of the azido group can influence how the nucleoside analog interacts with viral enzymes, such as reverse transcriptase or viral DNA polymerases, potentially disrupting the viral replication cycle. nih.gov

Research into Radiosensitization Mechanisms of Azido-Modified Nucleosides

The exploration of azido-modified nucleosides as radiosensitizers is a significant area of research in the development of more effective cancer therapies. The underlying hypothesis is that incorporating these modified nucleosides into the genomic DNA of cancer cells can amplify the damaging effects of radiation. nih.govmdpi.com This enhancement is attributed to the chemical reactions initiated by the azido group, particularly under the hypoxic conditions often found in solid tumors. mdpi.com The addition of radiation-produced electrons to these molecules initiates a cascade of events, leading to the formation of highly reactive radical species that can inflict further damage on the DNA. nih.govnih.gov

Generation of Electron-Mediated Aminyl and Iminyl Radicals

A key aspect of the radiosensitizing effect of azido-modified nucleosides is the generation of nitrogen-centered radicals following irradiation. When radiation interacts with matter, it produces a shower of secondary electrons. acs.org These electrons can be captured by the azido group (–N₃) of the modified nucleosides incorporated into DNA. This process, known as dissociative electron attachment, leads to the cleavage of the azido group and the formation of a highly reactive π-aminyl radical (RNH•). mdpi.comnih.gov

Research on various azido-modified pyrimidine (B1678525) nucleosides has shown that the addition of radiation-produced electrons to the azido group results in the site-specific formation of these π-aminyl radicals. nih.govfiu.edu These radicals are not stable and can undergo further transformations. Depending on the specific molecular structure of the nucleoside, the π-aminyl radical can convert into a more thermodynamically stable σ-iminyl radical (R=N•). fiu.edufiu.edu This conversion can occur through different pathways, including bimolecular reactions involving an α-azidoalkyl radical intermediate or through tautomerization. nih.govnih.govacs.org

Specifically for azidonucleosides where the azido group is at the 5' position, such as 5'-azido-5'-deoxythymidine, electron attachment leads to the formation of a C5′-NH• radical. mdpi.com Studies on 5'-azido-2',5'-dideoxyuridine have shown that the aminyl radical formed at this primary carbon site readily converts to a σ-type iminyl radical through a bimolecular hydrogen atom abstraction, which forms an α-azidoalkyl radical as an intermediate. acs.org This process is a critical step in the subsequent damage amplification cascade.

| Radical Species | Formation Mechanism | Precursor Compound Type |

| π-Aminyl Radical (RNH•) | Dissociative electron attachment to the azido group upon irradiation. mdpi.comnih.gov | Azido-modified nucleosides. nih.gov |

| σ-Iminyl Radical (R=N•) | Facile conversion from the π-aminyl radical. fiu.edu | Azido-modified nucleosides. nih.gov |

Potential for Augmenting Radiation-Induced DNA Damage

The aminyl and iminyl radicals generated from azido-modified nucleosides are highly reactive and can induce significant damage to the DNA molecule, thereby augmenting the effects of radiation. fiu.edu These nitrogen-centered radicals can participate in oxidative pathways, leading to further DNA lesions beyond those directly caused by the initial radiation exposure. fiu.edu

The reactivity of the generated aminyl radical is influenced by its location on the sugar moiety. acs.org For instance, the C5′-NH• radical formed from 5′-azido-5′-deoxythymidine can abstract a hydrogen atom from the C5-methyl group of the thymine (B56734) base, generating a thymine allyl radical. mdpi.com This process transfers the damage from the sugar portion to the base, leading to a different spectrum of DNA lesions. The formation of these additional radicals can result in DNA strand breaks and ultimately contribute to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

| Radical Type | Consequence | Mechanism of Action |

| Aminyl and Iminyl Radicals | Augmented DNA damage. fiu.edu | Can generate further DNA damage via oxidative pathways. fiu.edu |

| C5′-NH• Radical | Formation of thymine allyl radical. mdpi.com | H-atom abstraction from the C5-methyl group. mdpi.com |

| Resulting Radicals | DNA strand breaks and apoptosis. nih.gov | Induction of further lesions within the DNA structure. nih.gov |

Advanced Research Perspectives and Methodological Innovations

Exploration of Novel Derivatization and Bioconjugation Strategies

The azide (B81097) moiety in 5'-Azido-5'-deoxyuridine serves as a key functional group for a variety of chemical modifications, enabling the synthesis of novel derivatives and their conjugation to other molecules. This has led to the development of efficient synthetic routes and bioconjugation strategies.

A notable advancement is the development of a one-pot synthesis method for 5'-azido-5'-deoxyribonucleosides, including the uridine (B1682114) derivative. mdpi.comresearchgate.net This method provides a tractable and efficient alternative to more complex reactions like the Mitsunobu reaction, allowing for the production of these compounds in high yields. mdpi.comresearchgate.net The synthesis involves the reaction of a protected uridine with triphenylphosphine (B44618), carbon tetrabromide, and sodium azide in anhydrous dimethylformamide (DMF). mdpi.com This approach is applicable to both purine (B94841) and pyrimidine (B1678525) nucleosides, making it a broadly useful tool for researchers. mdpi.comresearchgate.net

The azide group of this compound is particularly amenable to "click chemistry," a set of biocompatible reactions that are highly efficient and specific. medchemexpress.commdpi.comnih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent ligation of the azido-modified nucleoside to molecules containing an alkyne group. medchemexpress.commdpi.comnih.gov This has been extensively used to attach a wide array of functionalities to oligonucleotides, including fluorescent dyes and biotin (B1667282) tags for detection and purification. jenabioscience.comuni-konstanz.deresearchgate.net

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications where the toxicity of copper is a concern. medchemexpress.comnih.gov In SPAAC, the azide group reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst. medchemexpress.comnih.gov These strategies have been successfully employed to label DNA and RNA in living cells. nih.govnih.gov

Researchers have also explored the reduction of the azide group to an amine, yielding 5'-amino-5'-deoxyuridine. nih.gov This amino derivative can then be further functionalized using amine-reactive chemistry, expanding the repertoire of possible modifications. uni-konstanz.de

Integration into High-Throughput Screening Platforms for Biological Discoveries

The unique properties of this compound and its derivatives make them valuable probes for high-throughput screening (HTS) platforms aimed at discovering new biological phenomena and identifying novel therapeutic targets. The ability to incorporate this modified nucleoside into nucleic acids and subsequently detect it with high sensitivity is a key advantage.

One of the primary applications in this area is the monitoring of DNA synthesis and cell proliferation. jenabioscience.comthermofisher.com Similar to the well-established BrdU (5-bromo-2'-deoxyuridine) assay, 5'-azido-containing nucleosides like 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU) can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.com Unlike BrdU, which requires harsh denaturation conditions for antibody-based detection, the azide-labeled DNA can be detected using the gentle and efficient click reaction with a fluorescently tagged alkyne. thermofisher.com This preserves cellular structures and allows for multiplexing with other fluorescent probes, making it highly suitable for HTS applications in flow cytometry and high-content imaging. thermofisher.com

The click chemistry-based detection method offers significant advantages in terms of speed, simplicity, and reproducibility, which are critical for HTS workflows. thermofisher.com This approach has been used to screen for compounds that affect cell proliferation in cancer research and drug discovery. lumiprobe.com

Moreover, the modular nature of click chemistry allows for the creation of diverse libraries of modified oligonucleotides. By clicking different reporter molecules, affinity tags, or potential drug candidates to an azide-modified nucleic acid scaffold, researchers can rapidly screen for interactions with proteins or other cellular components. mdpi.com This strategy has been utilized in the development of fragment-based drug discovery, where libraries of small azide- and alkyne-containing fragments are screened for their ability to bind to a biological target. mdpi.com

Application in Chemical Biology Tools for Proteomics and Interactomics

This compound has emerged as a powerful tool in the fields of proteomics and interactomics, which aim to study the complete set of proteins in a biological system and their interactions. The ability to specifically label and isolate nucleic acids and their associated proteins is crucial for unraveling complex cellular processes.

A key technique that leverages this compound is "in situ" chemical proteomics, where a probe is applied to living cells to capture protein interactions in their native environment. rsc.org By incorporating an azide-modified nucleoside into DNA or RNA, researchers can create a "handle" to pull down associated proteins. After cell lysis, the azide-labeled nucleic acid-protein complexes can be enriched using an alkyne-tagged affinity resin (e.g., biotin) via a click reaction. rsc.orgcdnsciencepub.com The enriched proteins are then identified by mass spectrometry, providing a snapshot of the proteins interacting with the nucleic acid at a specific time. cdnsciencepub.com

This approach, often referred to as isolation of proteins on nascent DNA (iPOND), has been instrumental in identifying proteins at the replication fork. cdnsciencepub.com By using short pulses of labeling with an alkyne-containing thymidine (B127349) analog (EdU), followed by click chemistry with an azide-biotin tag, researchers have been able to characterize the dynamic composition of the replisome. cdnsciencepub.com A similar strategy using azide-modified nucleosides could provide complementary information.

Furthermore, 5'-azido-2'-deoxyuridine 5'-triphosphate has been synthesized and used as a photoaffinity labeling reagent. acs.orgpnas.orgnih.gov Upon activation with UV light, the azido (B1232118) group forms a highly reactive nitrene that can covalently crosslink to nearby proteins. nih.gov This allows for the identification of proteins that directly bind to specific DNA sequences.

The versatility of click chemistry also enables the development of proximity ligation assays (PLA) for sensitive protein detection. uni-muenchen.de In this context, oligonucleotides functionalized with azide and alkyne groups can be used to generate a signal when two probes bind in close proximity on a target protein or protein complex. uni-muenchen.de

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling play an increasingly important role in understanding the behavior of modified nucleosides like this compound and in the predictive design of new molecules with desired properties. These computational approaches provide insights into the structural and electronic effects of the azide modification and can guide the development of novel derivatives and their applications.

Molecular docking studies can be used to predict how this compound and its derivatives interact with the active sites of enzymes. nih.gov For example, by modeling the binding of this compound to kinases, researchers can predict its potential as a kinase inhibitor and design more potent and selective analogs. These studies can help rationalize experimental findings, such as the observed inhibitory activity of 5'-azido-5'-deoxycytidine against uridine-cytidine kinase.

Density functional theory (DFT) calculations have been employed to investigate the structure of radical intermediates formed during the inactivation of ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate. nih.gov These calculations helped to elucidate the mechanism of enzyme inactivation and provided evidence for the trapping of a 3'-ketonucleotide intermediate. nih.gov

Molecular dynamics simulations can provide insights into the conformational changes induced by the incorporation of 5'-azido-modified nucleosides into DNA or RNA. This information is crucial for understanding how these modifications affect nucleic acid stability and their interactions with proteins.

In the context of drug design, computational methods can be used to design novel inhibitors based on the 5'-azido-uridine scaffold. nih.govmdpi.com By combining pharmacophore modeling, virtual screening, and molecular docking, it is possible to identify new chemical entities with improved biological activity. This predictive design approach can significantly accelerate the drug discovery process.

Q & A

Q. What are the most efficient synthetic routes for 5'-Azido-5'-deoxyuridine, and how do they compare in yield and scalability?

The synthesis of this compound can be achieved via two primary methods:

- Tosylation-Azidation : Starting from 5'-tosylated intermediates, azide substitution is performed using sodium azide. This method often requires optimized reaction conditions (e.g., solvent polarity, temperature) to mitigate side reactions and improve yields .

- Benzylamination Reduction : A three-step process starting from 5-bromo-2′-deoxyuridine, involving benzylamination, reduction, and azidation. This route avoids unstable intermediates and achieves quantitative yields under controlled conditions .

Scalability : The benzylamination method is preferred for large-scale synthesis due to fewer purification steps, while tosylation-azidation may require chromatographic separation for byproduct removal .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying azide incorporation (δ ~3.5–4.0 ppm for -N) and sugar moiety conformation. For example, 5'-Azido-5'-deoxy-5-methyluridine shows distinct shifts at δ 3.71 ppm (C5'-H) and δ 88.2 ppm (C5') in DMSO .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing azide derivatives from nitro or amine analogs .

- Elemental Analysis : Validates purity, particularly for azide content, which is prone to degradation under light or heat .

Advanced Research Questions

Q. How can this compound be utilized as a photoaffinity probe in DNA-protein interaction studies?

this compound is enzymatically incorporated into DNA via DNA polymerase I using its triphosphate form (5-NdUTP). Upon UV irradiation (λ = 254–365 nm), the azide group generates a nitrene intermediate, enabling covalent crosslinking with proximal proteins (e.g., transcription factors). For example, photoactive lac operator DNA crosslinked with lac repressor demonstrated >75% efficiency under UV light, validated by gel-shift assays and autoradiography . Key controls : Include non-UV-exposed samples and competition experiments (e.g., with isopropyl β-D-thiogalactoside) to confirm specificity .

Q. What methodological challenges arise when analyzing cytotoxic effects of this compound derivatives in cancer cell lines?

Studies on azidonucleosides reveal context-dependent cytotoxicity:

- Cell Line Variability : For example, 3'-azido-2',3'-dideoxy-5-fluorouridine exhibited higher cytotoxicity in HeLa (cervical) and MCF-7 (breast) cells compared to KB (oral) cells, likely due to differences in nucleoside transporter expression .

- Metabolic Activation : Cytotoxicity often depends on phosphorylation to active triphosphate forms. Assays must quantify intracellular metabolite levels (e.g., via LC-MS) to correlate with cell viability .

Contradictions : Some derivatives show lower activity than parent compounds (e.g., 5-fluoro-2′-deoxyuridine), necessitating dose-response profiling and combination studies with metabolic inhibitors .

Q. How can researchers resolve discrepancies in synthetic yields of azidonucleosides derived from structurally similar precursors?

Yield variations are linked to steric and electronic factors:

- Steric Hindrance : Bulky protecting groups (e.g., t-butyldimethylsilyl) at the 3'- or 5'-position reduce azide substitution efficiency. For example, 3'-azido-5'-O-TBDMS derivatives achieved 80% yield, while unprotected analogs faced decomposition .

- Reaction Mechanism : Tosylation-azidation proceeds via S2, requiring polar aprotic solvents (e.g., DMF) and strict anhydrous conditions. Competing elimination pathways can lower yields in sterically hindered systems .

Optimization Strategies : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps and adjust reaction stoichiometry or catalysts .

Q. What strategies enable in vivo tracking of this compound using bioorthogonal chemistry?

The azide group enables "click chemistry" with alkyne probes (e.g., fluorescent dyes):

- Staudinger Ligation : Phosphine probes react with azides to form stable amide bonds, useful for intracellular tracking. However, phosphine oxidation in vivo limits utility .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Employed with ethynyl probes (e.g., 5-ethynyl-2′-deoxyuridine) for high-sensitivity detection in fixed cells. For live-cell imaging, copper-free variants (e.g., DIBO-fluorophores) are preferred to avoid cytotoxicity .

Validation : Co-staining with BrdU and flow cytometry confirm specificity .

Q. Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity for azidonucleosides, while others show limited efficacy?

Discrepancies arise from:

- Metabolic Stability : Rapid deamination by cellular enzymes (e.g., cytidine deaminase) inactivate certain derivatives. For example, 3'-azido-3'-deoxythymidine (AZT) is stable, while this compound may degrade faster in specific tissues .

- Viral Polymerase Specificity : Retroviral reverse transcriptases (e.g., HIV RT) efficiently incorporate AZT-MP, whereas herpesvirus polymerases may exclude bulkier azide analogs .

Resolution : Conduct enzyme kinetics assays (e.g., and for viral polymerases) and stability studies in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.